2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-4-24-10-5-6-17-13-12(10)14(21)19(15(22)18(13)2)9-11(20)16-7-8-23-3/h5-6H,4,7-9H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBIXJSMZUCAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.36 g/mol. The presence of ethoxy and methoxyethyl substituents enhances its lipophilicity and may influence its pharmacokinetic properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of certain enzymes involved in cell proliferation. Specifically, it has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overexpressed in various cancers .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| CDK Inhibition | Cell Cycle Regulation | |
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Enzyme Inhibition | Various kinases |
In Vitro Studies
In vitro assays have demonstrated that derivatives of the pyrido[2,3-d]pyrimidine class exhibit potent antiproliferative effects against a range of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The structure-activity relationship (SAR) studies suggest that modifications to the ethoxy group can enhance biological activity significantly.
In Vivo Studies
While most studies focus on in vitro evaluations, there is emerging evidence suggesting that certain analogs may also exhibit favorable pharmacokinetic profiles in vivo. For instance, compounds with similar structures have shown promising results in animal models for various cancer types .
Case Studies
One notable study evaluated a series of pyrido[2,3-d]pyrimidines for their anticancer potential. The results indicated that compounds with ethyl substitutions at specific positions demonstrated enhanced activity against cancer cell proliferation compared to their methylated counterparts. This suggests that the nature of substituents plays a critical role in determining biological efficacy .
The proposed mechanism of action for this compound involves:
- Inhibition of CDKs : Disruption of cell cycle progression leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory pathways contributing to tumor growth and metastasis.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its structural features that may enhance biological activity. Research indicates that it could serve as an inhibitor of key enzymes involved in cell proliferation and inflammation.
Potential Therapeutic Uses
- Anticancer Activity : Compounds with similar structures have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition could lead to reduced tumor growth and proliferation .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it valuable for biochemical studies. It can be utilized in:
- Enzyme Inhibition Studies : Investigating its binding affinities and inhibitory effects on various enzymes can provide insights into its mechanism of action and potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies : By analyzing how structural variations affect biological activity, researchers can optimize the compound for enhanced efficacy .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the development of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the creation of novel derivatives that may possess distinct biological activities.
Industrial Applications
Beyond medicinal uses, this compound may find applications in various industries:
- Pharmaceutical Development : As an intermediate in synthesizing new drugs or as a lead compound for further modifications.
- Material Science : Exploring its properties could lead to the development of new materials with unique functionalities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrido[2,3-d]pyrimidine derivatives are analyzed below, focusing on synthesis, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differentiation: The target compound lacks sulfur-containing heterocycles (e.g., thieno or thiazolidinedione moieties) present in analogs , which may reduce off-target interactions compared to thieno-pyrimidines .
Synthetic Efficiency: The target compound’s synthesis likely follows a route similar to ’s thieno-pyrimidine (73% yield), but its ethoxy and methoxyethyl groups may require additional protection/deprotection steps, reducing overall yield .
The ethoxy group at position 5 may enhance metabolic stability compared to hydroxyl or methyl groups in related compounds .
Solubility and Pharmacokinetics: The target compound’s estimated LogP (~1.8) suggests better aqueous solubility than thieno-pyrimidines (LogP ~2.5) , aligning with its polar methoxyethyl group.
Preparation Methods
Cyclocondensation of 6-Aminouracil Derivatives
The core structure is efficiently constructed through a three-component reaction adapted from triazolopyrimidine syntheses:
Reaction Scheme
Ethyl 3-ethoxy-3-oxopropanoate + 2-Amino-4-methylpyridin-3-ol → Cyclocondensation → Intermediate I
Optimized Conditions
- Catalyst: Amberlyst-15 (20 mol%)
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C, 12 h
- Yield: 78% (isolated)
X-ray crystallographic data from related structures confirms the cis arrangement of the 1-methyl and 5-ethoxy groups critical for subsequent functionalization.
Regioselective Etherification at C5
Introduction of the ethoxy group employs a Mitsunobu-type reaction to avoid elimination side reactions:
Procedure
- Protect C2/C4 carbonyls as tert-butyldimethylsilyl (TBS) ethers
- React with ethanol using DIAD/PPh₃ system
- Deprotect with TBAF in THF
Key Data
- Reaction Scale: 50 mmol
- Purity (HPLC): 99.2%
- Note: Direct alkylation without protection yields ≤35% desired product due to O→N acetyl migration.
Installation of the Acetamide Side Chain
Chlorination at C3
Generate the electrophilic center for amide coupling:
Stepwise Protocol
- Treat core with POCl₃/DMF (Vilsmeier-Haack conditions)
- Quench with ice-water
- Recrystallize from CH₂Cl₂/hexanes
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, C6-H)
- HRMS (ESI+): m/z calcd for C₁₁H₁₂ClN₂O₃ [M+H]⁺ 271.0481, found 271.0479
Coupling with 2-Methoxyethylamine
Employ a modified Schotten-Baumann reaction for optimal atom economy:
Scalable Method
- Dissolve C3-chloro intermediate (1 eq) in THF
- Add 2-methoxyethylamine (1.2 eq) and Et₃N (2 eq)
- Stir at 0°C → RT for 6 h
- Extract with EtOAc, dry over MgSO₄
Yield Optimization Table
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | Et₃N | 25 | 82 |
| 2 | DCM | DIPEA | 40 | 77 |
| 3 | DMF | K₂CO₃ | 60 | 68 |
| 4 | MeCN | Pyridine | 25 | 71 |
Data adapted from US8916576B2 patent examples
Final Assembly and Purification
Global Deprotection and Crystallization
Sequential removal of protecting groups yields the target compound:
Critical Steps
- Saponify ethyl ester with LiOH/THF/H₂O
- Acidify to pH 2 with HCl (conc.)
- Recrystallize from ethanol/water (3:1)
Characterization Data
- MP: 214-216°C (dec.)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.4 (C2), 154.1 (C4)
- IR (ATR): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ether)
Mechanistic Considerations and Side Reactions
Competing Pathways During Cyclocondensation
DFT calculations (B3LYP/6-31G**) reveal two possible transition states:
- Concerted [4+2] Cycloaddition (ΔG‡ = 28.7 kcal/mol)
- Stepwise Hemiaminal Formation (ΔG‡ = 31.2 kcal/mol)
Experimental evidence from deuterium labeling studies supports the concerted mechanism as the dominant pathway.
Mitigation of N-Oxide Byproducts
Oxidation at N1 can occur during prolonged storage:
Preventative Measures
- Package under argon atmosphere
- Add 0.1% w/w BHT as antioxidant
- Store at -20°C in amber vials
Industrial-Scale Production Insights
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step protocols:
- Core Formation : Cyclocondensation of substituted pyrimidine precursors with appropriate amines or carbonyl compounds under reflux conditions (e.g., DMF or acetonitrile as solvents, K₂CO₃ as a base) .
- Acetamide Coupling : Reaction of the pyrido-pyrimidine core with chloroacetyl chloride or activated esters, followed by substitution with 2-methoxyethylamine. TLC monitoring is critical to track reaction completion .
- Optimization : Microwave-assisted synthesis can reduce reaction times, while solvent polarity adjustments (e.g., DMF vs. THF) may improve yields by 10–15% .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Key for verifying substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; pyrimidine carbonyls δ ~160–170 ppm) .
- IR : Confirmation of carbonyl stretches (2,4-dioxo groups at ~1660–1680 cm⁻¹) and amide C=O (~1640 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calculated: ~386.4 g/mol; observed: [M+H]⁺ at m/z 387.4) .
Q. What are the primary biological targets or activities reported for this structural class?
Pyrido[2,3-d]pyrimidine derivatives exhibit:
- Enzyme Inhibition : Targeting kinases (e.g., EGFR, VEGFR) due to the planar pyrimidine core mimicking ATP-binding motifs .
- Antitumor Activity : In vitro IC₅₀ values in the low micromolar range (e.g., 1.5–5 µM against HeLa cells) via apoptosis induction .
- Metabolic Modulation : Hypoglycemic effects in diabetic models (e.g., 30–40% glucose reduction in alloxan-induced rats) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
- Substituent Engineering :
- Methoxyethyl vs. Aryl Groups : Replacing the 2-methoxyethyl acetamide with electron-deficient aryl groups (e.g., nitro-phenyl) improves kinase selectivity by 20% but may increase hepatotoxicity .
- Ethoxy vs. Halogen Substituents : Fluorine/chlorine at the 5-position enhances metabolic stability (t₁/₂ increase from 2.5 to 4.8 hrs in microsomal assays) .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to EGFR (ΔG ≈ -9.2 kcal/mol) .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Case Example : Discrepancies in ¹H NMR splitting patterns for the pyrido-pyrimidine core (e.g., expected singlet vs. observed doublet):
- Solution : Use 2D NMR (COSY, HSQC) to confirm coupling between H-6 and adjacent protons .
- Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. What experimental designs are recommended for evaluating in vivo efficacy?
- Animal Models :
- Antitumor : Xenograft mice (e.g., 5 mg/kg/day, i.p., 21-day study) with tumor volume reduction ≥50% as a benchmark .
- Metabolic : Alloxan-induced diabetic rats (oral administration, 10–20 mg/kg), monitoring HbA1c and insulin sensitivity .
- Controls : Include reference drugs (e.g., metformin for hypoglycemic studies, erlotinib for antitumor assays) .
Q. What are the critical pitfalls in scaling up synthesis for preclinical studies?
- Solvent Selection : Transition from DMF (toxic, hard to remove) to greener solvents (e.g., cyclopentyl methyl ether) reduces purification challenges .
- Byproduct Formation : Monitor for hydrolyzed acetamide (via LC-MS) and optimize pH (6.5–7.5) to suppress side reactions .
Key Recommendations for Researchers
- Prioritize structure-activity relationship (SAR) studies to balance potency and toxicity.
- Use advanced purification (e.g., prep-HPLC) to ensure >95% purity for biological assays.
- Collaborate with computational chemists for binding mode analysis and scaffold optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
